![molecular formula C8H10N4O2 B12221551 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 1087654-59-8](/img/structure/B12221551.png)
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- is a compound that features a cyclohexenone ring substituted with an amino group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- typically involves the reaction of 3-amino-2-cyclohexen-1-one with 4-amino-1,2,5-oxadiazole. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions . The reaction may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and oxadiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticonvulsant and antifungal properties
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The amino and oxadiazole groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-cyclohexen-1-one: A precursor in the synthesis of the target compound
4-Amino-1,2,5-oxadiazole: Another precursor that contributes to the unique properties of the target compound
Uniqueness
2-Cyclohexen-1-one, 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]- is unique due to the combination of the cyclohexenone ring with the amino and oxadiazole groups. This combination imparts specific chemical reactivity and biological activity that is not found in the individual precursors.
Properties
CAS No. |
1087654-59-8 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10N4O2/c9-7-8(12-14-11-7)10-5-2-1-3-6(13)4-5/h4H,1-3H2,(H2,9,11)(H,10,12) |
InChI Key |
UYQHQYOQZGMIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


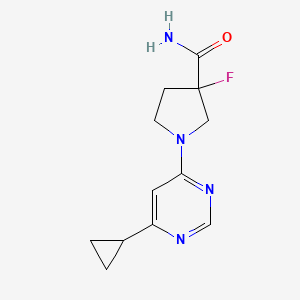
![N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12221469.png)

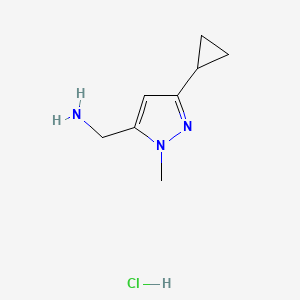
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12221480.png)
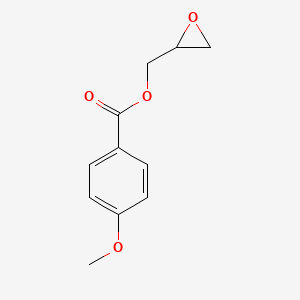

![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one](/img/structure/B12221500.png)
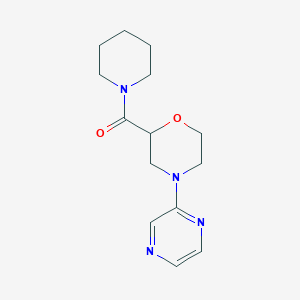
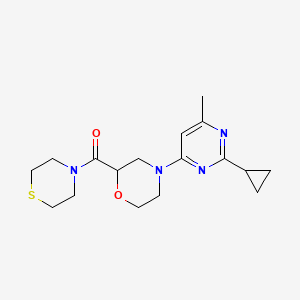
![2-[5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12221512.png)
![2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B12221519.png)
![Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12221523.png)
![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B12221542.png)
